4-({5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}methyl)oxan-4-ol
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Description
Trifluoromethylpyridines are a class of compounds that contain a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) and a trifluoromethyl group (a carbon atom bonded to three fluorine atoms). These compounds are often used in the pharmaceutical and agrochemical industries due to their unique physicochemical properties .
Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines generally includes a pyridine ring and a trifluoromethyl group. The specific structure of “4-({5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[2,3-c]pyrrol-1-yl}methyl)oxan-4-ol” would include these groups, along with additional functional groups specified in the name .Mechanism of Action
Target of Action
The primary target of this compound is Fatty-acid amide hydrolase 1 (FAAH-1) . FAAH-1 is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide, to their corresponding acids, thereby reducing their activity .
Mode of Action
It’s likely that the compound binds to faah-1, inhibiting its activity and leading to an increase in the concentration of bioactive fatty amides .
Biochemical Pathways
Given its target, it can be inferred that it impacts the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Result of Action
By inhibiting faah-1 and thus increasing the concentration of bioactive fatty amides, it could potentially exert effects such as analgesia, anti-inflammation, and neuroprotection .
Properties
IUPAC Name |
4-[[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[3,4-b]pyrrol-1-yl]methyl]oxan-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24F3N3O2/c19-18(20,21)14-1-2-16(22-9-14)24-10-13-3-6-23(15(13)11-24)12-17(25)4-7-26-8-5-17/h1-2,9,13,15,25H,3-8,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIFMVQYUOBRIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)CC4(CCOCC4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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